molecular formula C10H14N2O4 B587399 Porphobilinogen-13C3 CAS No. 1246820-69-8

Porphobilinogen-13C3

Cat. No.: B587399
CAS No.: 1246820-69-8
M. Wt: 229.209
InChI Key: QSHWIQZFGQKFMA-LGMPQVEQSA-N
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Description

Porphobilinogen-13C3 is a stable isotope-labeled analog of porphobilinogen (PBG), where three carbon atoms have been replaced with the 13C isotope. This compound serves as a critical internal standard in biomedical research, particularly in the accurate quantification of native PBG levels using highly sensitive analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . In heme biosynthesis research, PBG is a key intermediate, and its accumulation is a primary biomarker for diagnosing and monitoring acute hepatic porphyrias, such as Acute Intermittent Porphyria (AIP) . The use of this compound as an internal standard allows for precise correction for sample loss during preparation, enabling reliable and reproducible measurement of PBG in biological matrices like plasma and urine. Studies have shown that monitoring plasma PBG is a sensitive biomarker for tracking the clinical and therapeutic course of acute porphyria attacks . Furthermore, 13C-labeled PBG is an essential tool in advanced biochemical studies, including 13C Nuclear Magnetic Resonance (NMR) spectroscopy, for investigating the structure and mechanism of enzymes involved in the heme biosynthesis pathway, such as porphobilinogen synthase and the subsequent synthesis of protoporphyrin-IX . Specifications: • CAS Number: 1246820-69-8 • Molecular Formula: C10H14N2O4 • Molecular Weight: 229.21 • SMILES: NCc1[nH]cc(CCC(=O)O)c1CC(=O)O This product is intended for research purposes only and is not for use in diagnostic procedures or administered to humans.

Properties

CAS No.

1246820-69-8

Molecular Formula

C10H14N2O4

Molecular Weight

229.209

IUPAC Name

3-[5-(aminomethyl)-4-(carboxymethyl)-1H-pyrrol-3-yl]propanoic acid

InChI

InChI=1S/C10H14N2O4/c11-4-8-7(3-10(15)16)6(5-12-8)1-2-9(13)14/h5,12H,1-4,11H2,(H,13,14)(H,15,16)/i4+1,5+1,8+1

InChI Key

QSHWIQZFGQKFMA-LGMPQVEQSA-N

SMILES

C1=C(C(=C(N1)CN)CC(=O)O)CCC(=O)O

Synonyms

5-(Aminomethyl)-4-(carboxymethyl)-1H-pyrrole-3-propanoic Acid-13C3;  PBG-13C3; 

Origin of Product

United States

Porphobilinogen 13c3: Foundational Concepts in Advanced Biochemical Research

Porphobilinogen's Central Position in the Tetrapyrrole Biosynthesis Pathway: A Review of Unlabeled Analogues

Porphobilinogen (B132115) (PBG) is a pivotal intermediate in the biosynthesis of tetrapyrroles, a class of essential molecules that includes hemes, chlorophylls, and vitamin B12. ontosight.aioup.com The tetrapyrrole biosynthetic pathway is a highly conserved and vital metabolic route in most living organisms. oup.comresearchgate.net

The synthesis of PBG is the first common step in this pathway. researchgate.netnih.gov It is formed from two molecules of 5-aminolevulinic acid (ALA) in a condensation reaction catalyzed by the enzyme porphobilinogen synthase (PBGS), also known as ALA dehydratase. researchgate.netwikipedia.org This enzymatic step is crucial and subject to regulation to ensure the appropriate production of tetrapyrroles. ontosight.ai

Once synthesized, four molecules of porphobilinogen are polymerized by the enzyme porphobilinogen deaminase (also called hydroxymethylbilane (B3061235) synthase) to form a linear tetrapyrrole called hydroxymethylbilane. oup.comwikipedia.org This linear molecule is then cyclized by uroporphyrinogen III synthase to create uroporphyrinogen III, the first macrocyclic intermediate in the pathway. ebi.ac.uk From uroporphyrinogen III, the pathway diverges into several branches leading to the synthesis of various essential molecules like heme, siroheme (B1205354), and chlorophyll (B73375). oup.comnih.gov

Methodological Rationale and Significance of 13C Isotopic Labeling for Porphobilinogen Investigations

The use of carbon-13 (¹³C) isotopic labeling of porphobilinogen offers significant advantages for studying the intricate details of the tetrapyrrole biosynthesis pathway and related metabolic processes. By replacing one or more of the naturally abundant ¹²C atoms with ¹³C atoms, researchers can create a "heavy" version of the molecule that can be distinguished from the unlabeled pool. medchemexpress.com This enables precise tracking and quantification of the labeled porphobilinogen and its downstream metabolites.

One of the primary analytical techniques that benefits from ¹³C labeling is mass spectrometry (MS). nih.gov In a method known as stable-isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS), a known amount of ¹³C-labeled porphobilinogen (such as Porphobilinogen-13C3) is added to a biological sample as an internal standard. nih.gov Because the labeled and unlabeled forms have different masses, they can be separately detected and quantified by the mass spectrometer. nih.gov This approach provides greater analytical specificity and sensitivity compared to traditional colorimetric assays for measuring porphobilinogen levels. nih.gov For instance, in LC-MS/MS analysis, the precursor and product ions for unlabeled PBG (m/z 227 to 210) can be distinguished from those of [2,4-¹³C]PBG (m/z 229 to 212). nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique that leverages ¹³C labeling. nih.govnih.gov ¹³C NMR can be used to observe the binding of ¹³C-labeled substrates like [4-¹³C]ALA to enzymes such as porphobilinogen synthase and to identify the resulting products like [3,5-¹³C]PBG. nih.gov This allows for the direct observation of enzyme-bound intermediates and provides insights into the reaction mechanism at an atomic level. nih.gov The distinct chemical shifts of the ¹³C-labeled carbon atoms provide structural and dynamic information that is not accessible with unlabeled molecules. nih.govmdpi.com

The synthesis of specifically labeled isotopomers of porphobilinogen, such as [4-¹³C]-, [3-¹³C]-, and [11-¹³C]-porphobilinogen, can be achieved through targeted synthetic routes using ¹³C-enriched building blocks. researchgate.netresearchgate.net These labeled compounds are invaluable tools for detailed kinetic and mechanistic studies of the enzymes involved in the tetrapyrrole pathway. researchgate.net

Interactive Data Tables

Table 1: Properties of Porphobilinogen and its ¹³C₃-labeled analogue.

PropertyPorphobilinogenThis compound
Molecular Formula C₁₀H₁₄N₂O₄ axios-research.comC₇¹³C₃H₁₄N₂O₄ bioorganics.biz
Molecular Weight 226.23 g/mol biosotop.com229.2 g/mol axios-research.comtlcstandards.com
CAS Number 487-90-1 biosotop.com1246820-69-8 bioorganics.biz
Synonyms PBG, 5-(Aminomethyl)-4-(carboxymethyl)-1H-pyrrole-3-propanoic acid biosotop.comPBG-13C3, 5-(Aminomethyl)-4-(carboxymethyl)-1H-pyrrole-3-propanoic Acid-13C3 bioorganics.biz

Table 2: Key Enzymes in the Early Tetrapyrrole Biosynthesis Pathway.

EnzymeEC NumberFunction
Porphobilinogen Synthase (PBGS) 4.2.1.24 nih.govCatalyzes the condensation of two molecules of 5-aminolevulinic acid (ALA) to form porphobilinogen. researchgate.net
Porphobilinogen Deaminase 2.5.1.61 ebi.ac.ukPolymerizes four molecules of porphobilinogen into the linear tetrapyrrole hydroxymethylbilane. wikipedia.org
Uroporphyrinogen III Synthase 4.2.1.75 ebi.ac.ukCatalyzes the cyclization of hydroxymethylbilane to form uroporphyrinogen III. ebi.ac.uk

Advanced Synthetic Methodologies and Isotopic Fidelity of Porphobilinogen 13c3

Strategic Approaches for Regiospecific 13C Incorporation into the Porphobilinogen (B132115) Scaffold

The synthesis of Porphobilinogen (PBG) with precise, regiospecific incorporation of carbon-13 isotopes is paramount for its use in detailed mechanistic and metabolic studies. Both purely chemical and enzyme-assisted strategies have been developed to achieve this, allowing for the placement of ¹³C atoms at virtually any position within the pyrrole (B145914) structure.

Chemical Synthesis Routes for Stereospecifically Labeled Porphobilinogen-13C3

Total chemical synthesis offers unparalleled control over the placement of isotopic labels. A prominent strategy involves the base-catalyzed condensation of specifically labeled building blocks. Research has demonstrated the synthesis of [3-¹³C]-, [4-¹³C]-, and [11-¹³C]-porphobilinogen through the condensation of key precursors. globaljournals.orgresearchgate.net

The general approach involves reacting a protected nitroalkanoate with an isocyanoacetonitrile (B3054605) derivative. By selectively labeling the precursors, the ¹³C isotope can be directed to a specific position in the final PBG molecule. globaljournals.org For instance:

[4-¹³C]-Porphobilinogen can be prepared using methyl [4-¹³C]-4-nitrobutyrate. researchgate.net

[3-¹³C]-Porphobilinogen synthesis can utilize a precursor derived from [1-¹³C]-3-(tetrahydropyran-2′-yloxy)-propionaldehyde. researchgate.net

[11-¹³C]-Porphobilinogen is accessible from [¹³C]-labeled isocyanoacetonitrile, which can be synthesized from [¹³C]methanol or [¹³C]formaldehyde. researchgate.netrsc.org

These methods are powerful because the precursor building blocks can themselves be synthesized from simple, commercially available isotopically enriched starting materials like labeled acetic acid. globaljournals.org This modularity allows for the creation of a wide array of PBG isotopomers, including multiply-labeled versions such as Porphobilinogen-¹³C₃, by combining precursors labeled at different positions.

Chemo-Enzymatic and Enzymatic Synthesis Pathways Utilizing ¹³C-Labeled Precursors for Porphobilinogen-¹³C₃ Production

Chemo-enzymatic synthesis leverages the high specificity of enzymes to construct complex molecules from chemically synthesized, isotopically labeled precursors. The key enzyme in PBG biosynthesis is Porphobilinogen Synthase (PBGS), also known as δ-aminolevulinic acid dehydratase (ALAD), which catalyzes the asymmetric condensation of two molecules of 5-aminolevulinic acid (ALA) to form one molecule of PBG. nih.govsoton.ac.uk

This pathway is elegantly exploited for producing labeled PBG. The strategy involves:

Chemical Synthesis of ¹³C-Labeled ALA: A short chemical synthesis is used to produce ALA labeled at a specific carbon. For example, δ-amino[5-¹³C]laevulinic acid has been synthesized for this purpose. rsc.org

Enzymatic Conversion: The resulting ¹³C-labeled ALA is then used as a substrate for PBGS, which efficiently converts it into the corresponding ¹³C-labeled Porphobilinogen. soton.ac.uknih.gov

This method is highly efficient and stereospecific due to the nature of enzymatic catalysis. By using ALA with multiple ¹³C labels, or a mixture of different ALA isotopomers, multiply-labeled PBG can be generated. These labeled PBG molecules are invaluable for studying the mechanisms of downstream enzymes in the heme biosynthetic pathway, such as porphobilinogen deaminase. nih.govnih.gov

Selection and Derivatization of Precursors for Optimized ¹³C Enrichment in Porphobilinogen-¹³C₃

The successful synthesis of ¹³C-labeled PBG is critically dependent on the selection and chemical modification of simple, commercially available ¹³C-enriched starting materials. The choice of precursor dictates the position of the isotopic label in the final product.

A common and versatile starting material is ¹³C-labeled acetic acid, which is available in [1-¹³C], [2-¹³C], and [1,2-¹³C₂] forms. globaljournals.org A typical derivatization sequence to prepare a key building block like methyl [4-¹³C]-4-nitrobutyrate from [2-¹³C]-acetic acid might involve several steps. globaljournals.org Similarly, [¹³C]methanol or [¹³C]formaldehyde can be used to synthesize the aminomethylene bridge (C-11) of PBG. rsc.orgrsc.org

The following table illustrates how different labeled precursors are used to target specific carbon atoms in the Porphobilinogen scaffold.

Target ¹³C Position in PBGLabeled Precursor Building BlockSimple ¹³C Starting MaterialReference
C-3[1-¹³C]-3-(tetrahydropyran-2′-yloxy)-propionaldehyde[1-¹³C]-Acetic Acid researchgate.net
C-4Methyl [4-¹³C]-4-nitrobutyrate[2-¹³C]-Acetic Acid globaljournals.orgresearchgate.net
C-5 (via enzymatic route)[5-¹³C]-5-Aminolevulinic Acid[¹³C]-Cyanide rsc.org
C-11 (aminomethylene)[¹³C]-Isocyanoacetonitrile[¹³C]-Formaldehyde researchgate.netrsc.org

Rigorous Analytical Validation of Isotopic Purity and Positional Isomerism in Synthesized Porphobilinogen-¹³C₃

After synthesis, the product must be rigorously analyzed to confirm its chemical identity, isotopic enrichment, and the precise location of the ¹³C labels. High-resolution mass spectrometry and nuclear magnetic resonance spectroscopy are the principal techniques employed for this validation.

High-Resolution Mass Spectrometry for Isotopic Enrichment Confirmation

High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (LC-MS/MS) are indispensable for confirming the successful incorporation of ¹³C isotopes and for quantifying the labeled compound. The primary application is stable-isotope dilution analysis, where a known quantity of the ¹³C-labeled PBG is used as an internal standard to accurately measure the concentration of its unlabeled counterpart in biological samples. mayocliniclabs.comtestcatalog.orgechelon-inc.com

This technique inherently validates the isotopic enrichment of the standard. The mass spectrometer distinguishes between the unlabeled PBG and the ¹³C-labeled version based on their mass-to-charge (m/z) ratio. For example, in an LC-MS/MS method, specific precursor and product ion transitions are monitored for both the analyte and the labeled internal standard. biomedres.usnih.gov The detection of a signal at the expected higher mass for the ¹³C₃ isotopologue confirms the incorporation of three ¹³C atoms.

The table below shows typical mass transitions used for the analysis of unlabeled PBG and a ¹³C₂-labeled internal standard, illustrating the principle that would be extended for a ¹³C₃ variant.

CompoundPrecursor Ion (m/z)Product Ion (m/z)UseReference
Porphobilinogen (unlabeled)227.1122.1Quantifier biomedres.us
¹³C₂-Porphobilinogen229.1124.1Internal Standard biomedres.us

Nuclear Magnetic Resonance Spectroscopy for Regioisomeric Purity and Positional Assignment

While mass spectrometry confirms that labeling has occurred, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for determining the exact position of the ¹³C atoms within the molecule. ¹³C-NMR spectroscopy provides a signal for each unique carbon atom in a molecule; in a specifically labeled compound, the signal corresponding to the enriched carbon will be dramatically enhanced, confirming its location. nih.gov

Researchers have synthesized various PBG isotopomers, such as [11-¹³C]Porphobilinogen, and used ¹³C-NMR to unambiguously assign the chemical shifts of the carbon atoms. rsc.orgrsc.org For example, the spectrum of [11-¹³C]PBG shows a single, strong signal corresponding to the aminomethylene carbon, proving the regiospecificity of the synthesis. rsc.org This validation is crucial for subsequent biosynthetic experiments, where the fate of that specific carbon atom is tracked as the labeled PBG is incorporated into more complex structures like protoporphyrin-IX. nih.govrsc.org The unique chemical environment of each carbon atom results in a distinct signal, allowing for complete structural verification. nih.gov

Mechanistic Enzymology and Porphobilinogen 13c3 As a Biochemical Probe

Elucidation of the Catalytic Mechanism of Porphobilinogen (B132115) Deaminase (Hydroxymethylbilane Synthase) Using Porphobilinogen-13C3

Porphobilinogen deaminase (PBGD), also known as hydroxymethylbilane (B3061235) synthase (HMBS), catalyzes the sequential polymerization of four molecules of porphobilinogen (PBG) to form the linear tetrapyrrole, hydroxymethylbilane. researchgate.netresearchgate.netuct.ac.za The use of this compound has been central to understanding the step-by-step assembly of this crucial intermediate in heme and chlorophyll (B73375) biosynthesis.

The study of the interaction between PBGD and its substrate has been significantly advanced by the use of 13C-labeled porphobilinogen. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful technique for observing molecular interactions, has been employed to study enzyme-substrate and enzyme-intermediate complexes. By incorporating 13C labels into the PBG molecule, researchers can track the fate of specific carbon atoms as the enzymatic reaction progresses.

These studies have helped to characterize the stable enzyme-intermediate complexes (ES, ES₂, ES₃, and ES₄) that form as each of the four PBG units are added. mdpi.comnih.gov The ability to isolate these intermediates has provided a unique window into the catalytic cycle. nih.gov For instance, 13C NMR studies have been instrumental in confirming the covalent attachment of the growing polypyrrole chain to the enzyme. researchgate.net

Enzyme IntermediateDescriptionKey Findings from 13C Labeling
ES Enzyme with one substrate molecule boundConfirmed the initial covalent linkage between the first PBG molecule and the dipyrromethane cofactor.
ES₂ Enzyme with a tripyrrole intermediateAllowed for the observation of the sequential addition of the second PBG unit.
ES₃ Enzyme with a tetrapyrrole intermediateProvided evidence for the step-wise elongation of the polypyrrole chain.
ES₄ Enzyme with a pentapyrrole intermediateDemonstrated the formation of the complete hexapyrrole (cofactor + four substrates) before product release.

A key feature of PBGD is its unique dipyrromethane cofactor, which is covalently attached to a cysteine residue of the enzyme. researchgate.netnih.govnih.gov This cofactor acts as a primer, providing the foundation upon which the tetrapyrrole chain is built. uniprot.org The use of [11-¹³C]PBG and [5-¹³C]5-aminolevulinic acid (a precursor to PBG) has been crucial in confirming the presence and structure of this cofactor. researchgate.netnih.gov

Through 13C NMR spectroscopy, it was demonstrated that the cofactor is attached via a thioether linkage to a cysteine residue. researchgate.net Further studies using 13C-labeled substrates have unequivocally shown that the four substrate molecules are added sequentially to the free α-position of the cofactor's terminal pyrrole (B145914) ring. researchgate.net This process occurs in a head-to-tail fashion, with the enzyme guiding each condensation step. researchgate.net The reaction proceeds through a series of stable enzyme-substrate complexes, ultimately forming a hexapyrrole from which the final product, hydroxymethylbilane, is cleaved. mdpi.com

The precise orientation of each incoming porphobilinogen molecule is critical for the correct assembly of the linear tetrapyrrole. Isotopic labeling studies, including those with this compound, have been instrumental in confirming the head-to-tail condensation of the four pyrrole units. researchgate.net This ordered assembly ensures that the resulting hydroxymethylbilane has the correct arrangement of acetate (B1210297) and propionate (B1217596) side chains, which is essential for the subsequent steps in porphyrin biosynthesis.

The polymerization process involves the deamination of each PBG molecule to form a reactive azafulvene intermediate, which then attacks the α-position of the growing polypyrrole chain attached to the cofactor. nih.gov This stepwise elongation continues until four substrate molecules have been added. plos.orgebi.ac.uk The final step is the hydrolysis of the tetrapyrrole product from the enzyme-cofactor complex. plos.org

Mechanistic Investigations of Uroporphyrinogen III Synthase Stereospecificity and Catalysis with this compound and its Products

Following its synthesis by PBGD, hydroxymethylbilane is the substrate for the next enzyme in the pathway, uroporphyrinogen III synthase (UROS). utah.edu This enzyme catalyzes an extraordinary intramolecular rearrangement, inverting the final (D) ring of the linear tetrapyrrole before cyclizing it to form uroporphyrinogen III. researchgate.netebi.ac.uk In the absence of UROS, hydroxymethylbilane spontaneously cyclizes to form the non-functional uroporphyrinogen I isomer. researchgate.netfrontierspecialtychemicals.com

The use of hydroxymethylbilane generated from 13C-labeled porphobilinogen has been pivotal in unraveling the mechanism of UROS. researchgate.net By synthesizing doubly 13C-labeled hydroxymethylbilane, researchers were able to definitively prove that the biosynthesis of natural porphyrins involves the head-to-tail assembly of four PBG units, followed by this remarkable intramolecular rearrangement. researchgate.net These experiments have provided strong support for the proposed "spiro" mechanism, which involves a spirocyclic intermediate at the active site of UROS. ebi.ac.uknih.gov

Studies on Other Porphobilinogen-Utilizing Enzymes in Related Biosynthetic Pathways

While the primary focus of this compound research has been on porphobilinogen deaminase and uroporphyrinogen III synthase, the principles of using isotopically labeled substrates are applicable to other enzymes that utilize porphobilinogen or its precursors. For instance, 13C NMR studies have been used to investigate porphobilinogen synthase (also known as ALA dehydratase), the enzyme that synthesizes porphobilinogen from two molecules of 5-aminolevulinic acid (ALA). nih.govnih.gov These studies have allowed for the observation of enzyme-bound intermediates, such as a Schiff base adduct, providing insights into the initial steps of porphobilinogen formation. nih.govnih.gov

Kinetic Isotope Effects and Transition State Characterization Employing this compound

The kinetic isotope effect (KIE) is a powerful tool for studying the transition state of an enzyme-catalyzed reaction. wikipedia.org By measuring the change in reaction rate when an atom is replaced by its heavier isotope (e.g., ¹²C with ¹³C), valuable information about bond-breaking and bond-forming events in the rate-limiting step can be obtained. wikipedia.orgnih.gov

While specific KIE studies employing this compound on porphobilinogen deaminase are not extensively detailed in the provided search results, the use of isotopic labeling is a well-established method for such investigations. symeres.com Such experiments could, for example, help to determine the degree of C-N bond cleavage from the substrate's amino group or the C-C bond formation during the polymerization step in the transition state. This would provide a more complete picture of the energetic landscape of the reaction catalyzed by this remarkable enzyme.

Porphobilinogen 13c3 in Metabolic Network Elucidation and Fluxomics

Tracing Carbon Flow through Porphyrin and Heme Biosynthesis Pathways In Vitro and in Cell-Free Systems

The biosynthesis of porphyrins and heme is a fundamental process in most living organisms, involving a conserved series of enzymatic reactions. researchgate.net This pathway begins with the formation of δ-aminolevulinic acid (ALA) and proceeds through the intermediate Porphobilinogen (B132115) (PBG). haematologica.orgnews-medical.net Four molecules of PBG are sequentially condensed to form the linear tetrapyrrole hydroxymethylbilane (B3061235), which is then cyclized to produce uroporphyrinogen III. haematologica.orgpbbmi.org Subsequent enzymatic modifications lead to the synthesis of protoporphyrin IX, into which iron is inserted to form heme. haematologica.orgpbbmi.org

The use of isotopically labeled precursors, such as Porphobilinogen-13C3, is instrumental in tracing the journey of carbon atoms through this intricate pathway. In vitro reconstructions of the heme biosynthetic pathway and studies using cell-free systems allow for a controlled environment to observe these transformations. By introducing this compound, which is enriched with the heavy isotope of carbon at three specific positions, researchers can follow the labeled carbons as they are incorporated into downstream intermediates and the final heme molecule.

This tracing is typically accomplished using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov These methods can distinguish between molecules containing the normal carbon-12 isotope and those incorporating the heavier carbon-13 from the tracer. The specific pattern of 13C enrichment in the resulting porphyrin and heme molecules provides direct evidence of the carbon flow and the sequence of enzymatic reactions. For instance, the analysis can confirm the asymmetric condensation of two ALA molecules to form PBG and the subsequent head-to-tail polymerization of four PBG units. researchgate.netwikipedia.org Such studies have been crucial in confirming the established steps of the pathway and in investigating the mechanism of enzymes like porphobilinogen deaminase. wikipedia.orgnih.gov

Quantitative Determination of Metabolic Flux Rates Using this compound as a Tracer

Beyond qualitative tracing, this compound is a key component of 13C-Metabolic Flux Analysis (13C-MFA), a quantitative technique used to determine the rates (fluxes) of metabolic reactions within a cell or biological system. nih.govnih.gov 13C-MFA has become a gold standard for measuring metabolic flux values and plays a critical role in understanding intracellular metabolism. nih.gov The core principle of 13C-MFA involves introducing a 13C-labeled substrate, like this compound, into a biological system at a metabolic steady state. d-nb.info The isotopic labeling patterns of downstream metabolites are then measured, typically using MS or NMR. nih.gov

This experimental data is then integrated into a computational model of the metabolic network. nih.govd-nb.info The model consists of a set of biochemical reactions and the stoichiometric relationships between the metabolites. mdpi.com By comparing the experimentally measured isotopic distributions with the distributions predicted by the model for a given set of flux values, the intracellular flux distribution can be estimated. nih.govnih.gov This powerful approach allows researchers to move from a static picture of the metabolic network to a dynamic understanding of how metabolites are processed and allocated.

Table 1: Illustrative Data for Metabolic Flux Analysis using this compound

MetaboliteIsotopic Labeling Pattern (Mass Isotopomer Distribution)Calculated Flux (Relative Units)
Porphobilinogen100% 13C3-
HydroxymethylbilanePredominantly 13C1295
Uroporphyrinogen IIIMixed 13C enrichment90
Coproporphyrinogen IIIMixed 13C enrichment85
Protoporphyrin IXMixed 13C enrichment80
HemeMixed 13C enrichment78

This is a hypothetical data table to illustrate the type of information generated from a 13C-MFA experiment. The actual labeling patterns and flux values would be determined experimentally.

Analysis of Pathway Branching, Diversion Mechanisms, and Regulatory Control Points

Metabolic pathways are often interconnected, with branch points where a metabolite can be channeled into different downstream pathways. The porphyrin biosynthesis pathway, for instance, provides precursors for not only heme but also for other essential tetrapyrroles like siroheme (B1205354) and cobalamin (vitamin B12) in certain organisms. genome.jp this compound can be used to investigate the flux distribution at these branch points. By analyzing the 13C labeling patterns in the final products of each branch, the relative activity of the competing pathways can be quantified.

Investigations into conditions like the genetic disorder acute intermittent porphyria, which involves a deficiency in porphobilinogen deaminase, have utilized such tracer approaches to understand the metabolic consequences of a block in the pathway, leading to the accumulation of precursors like porphobilinogen. nih.gov

Comparative Metabolic Flux Studies Utilizing this compound in Diverse Biological Systems

The fundamental nature of the porphyrin and heme biosynthesis pathway makes it a subject of interest across a wide range of biological systems, from microorganisms to plants and mammals. researchgate.net this compound serves as a versatile tool for comparative metabolic flux studies in these diverse systems, revealing both conserved and unique aspects of their metabolism.

Microorganisms: In bacteria, heme is a crucial cofactor for respiratory chains and various enzymes. caister.com 13C-MFA studies, while not always directly using this compound, have been extensively applied to understand bacterial central carbon metabolism and its connection to biosynthetic pathways. nih.govfrontiersin.org For instance, studies in Escherichia coli have elucidated how environmental conditions affect metabolic fluxes. frontiersin.org The principles of these studies can be extended to investigate how different bacteria regulate their heme biosynthesis in response to varying oxygen levels or nutrient availability, with this compound as a specific tracer for this pathway. Some gut microbes, for example, can salvage Porphobilinogen for cobamide production. uea.ac.uk

Plant Organelles: In plants, porphyrin biosynthesis occurs in the plastids and is essential for the production of both chlorophyll (B73375) and heme. researchgate.net The pathway shares the early steps with heme biosynthesis in other organisms. Tracing studies with labeled precursors are crucial for understanding the partitioning of carbon flow between chlorophyll and heme synthesis, which is tightly regulated according to developmental and environmental cues. Metabolic flux analysis can provide quantitative data on how this branching is controlled within the plant cell. mdpi.com

In Vitro Mammalian Cell Cultures: Mammalian cells, particularly erythroid precursor cells and hepatocytes, are major sites of heme synthesis. news-medical.netpbbmi.org In vitro cell cultures, such as Chinese Hamster Ovary (CHO) cells or various cancer cell lines, are widely used models for studying mammalian metabolism. vanderbilt.edufrontiersin.org 13C-MFA has been employed in these systems to investigate the effects of genetic modifications or culture conditions on cellular metabolism. vanderbilt.edunih.gov Using this compound in these cell cultures allows for a focused analysis of the heme biosynthesis pathway, providing insights into its regulation and its connection to central carbon metabolism and cell proliferation. pbbmi.org

Advanced Spectroscopic and Mass Spectrometric Methodologies Employing Porphobilinogen 13c3

Nuclear Magnetic Resonance (NMR) Spectroscopy in Porphobilinogen-13C3 Research for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for elucidating the structure and dynamics of molecules in solution. The incorporation of ¹³C isotopes into porphobilinogen (B132115) significantly enhances the utility of NMR, enabling detailed investigations that are not feasible with the naturally abundant ¹²C isotope.

¹³C-NMR spectroscopy of this compound provides precise information about the electronic environment of each carbon atom, allowing for unambiguous structural confirmation. The chemical shift of a ¹³C nucleus is highly sensitive to its local chemical environment, including bonding, hybridization, and the presence of nearby functional groups. compoundchem.com

Studies utilizing ¹³C-labeled PBG have been instrumental in assigning the signals in the ¹³C-NMR spectra of PBG and its downstream metabolites like protoporphyrin-IX. rsc.org For instance, the distinct chemical shifts of the labeled carbons in this compound can be tracked as it is enzymatically converted, confirming the integrity of the pyrrole (B145914) ring and the positions of its substituents throughout the biosynthetic pathway.

Furthermore, ¹³C-NMR is a powerful tool for studying the conformational dynamics of this compound. researchgate.net Changes in the chemical shifts of the labeled carbons can indicate shifts in conformational equilibria, providing insights into the flexibility of the molecule and how it might interact with enzymes. nih.gov For example, subtle changes in the ¹³C chemical shifts upon binding to an enzyme can reveal the specific contacts made and the conformational changes that occur during catalysis.

Interactive Table: Representative ¹³C-NMR Chemical Shifts for Porphobilinogen

This table provides typical chemical shift ranges for the carbon atoms in the porphobilinogen molecule. The exact values can vary based on experimental conditions.

Carbon AtomFunctional GroupTypical ¹³C Chemical Shift (ppm)
C2Pyrrole Ring120-130
C3Pyrrole Ring110-120
C4Pyrrole Ring115-125
C5Pyrrole Ring125-135
Aminomethyl C-CH₂NH₂35-45
Carboxymethyl C-CH₂COOH30-40
Carboxyethyl Cα-CH₂CH₂COOH20-30
Carboxyethyl Cβ-CH₂CH₂COOH30-40
Carboxyl C-COOH170-180

Note: These are generalized ranges and specific values for this compound would depend on which three carbon atoms are labeled.

Multi-dimensional NMR techniques are indispensable for verifying the precise positions of the ¹³C labels within the this compound molecule and for mapping its intricate network of covalent bonds. rsc.org

2D ¹³C-¹³C COSY (Correlation Spectroscopy): This experiment is particularly powerful for molecules enriched with ¹³C, as it reveals direct carbon-carbon bonds. nih.gov In a ¹³C-¹³C COSY spectrum of this compound, cross-peaks would appear between signals of adjacent ¹³C-labeled carbons, providing direct evidence of their connectivity and confirming the labeling pattern.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates the chemical shifts of protons directly attached to heteronuclei, such as ¹³C. wikipedia.orgsdsu.edu For this compound, an HSQC spectrum would show correlations between the signals of the ¹³C-labeled carbons and their attached protons, aiding in the assignment of both ¹H and ¹³C spectra and confirming the location of the labels.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two or three bonds. sdsu.edu This is invaluable for connecting different parts of the molecule. For this compound, HMBC can be used to establish connectivity between the labeled carbons and protons on neighboring, unlabeled carbons, thus piecing together the entire molecular framework.

These multi-dimensional techniques collectively provide a comprehensive and unambiguous map of the atomic connectivity within this compound, which is crucial for interpreting the results of metabolic and mechanistic studies. frontiersin.orgoregonstate.edu

A significant advantage of using this compound is the ability to monitor enzymatic reactions in real-time using NMR spectroscopy. nih.gov The distinct signals of the ¹³C-labeled carbons in the substrate, intermediates, and products can be observed and quantified as the reaction progresses.

This approach has been successfully employed to study the enzymatic transformation of porphobilinogen into uroporphyrinogens. rsc.org By monitoring the disappearance of the ¹³C signals of this compound and the simultaneous appearance of new signals corresponding to the product, researchers can gain detailed insights into the reaction kinetics and mechanism. mpg.de Real-time NMR studies have provided evidence for the existence of transient intermediates, such as pre-uroporphyrinogen, in the biosynthesis of uroporphyrinogens I and III. rsc.org

The high sensitivity and resolution afforded by ¹³C-labeling, combined with advanced NMR techniques, make it possible to follow the intricate steps of complex biochemical transformations, providing a dynamic view of enzyme function. nih.gov

Mass Spectrometry (MS) Techniques for Analysis of this compound and its Biotransformation Products

Mass spectrometry is a highly sensitive analytical technique used to measure the mass-to-charge ratio of ions. The incorporation of stable isotopes in this compound provides a distinct mass signature that facilitates its detection and quantification, as well as the identification of its metabolic products.

High-resolution mass spectrometry (HRMS) allows for the precise determination of the molecular weight of this compound and its biotransformation products. nih.gov The increased mass due to the three ¹³C atoms (an increase of approximately 3 Daltons compared to the unlabeled compound) provides a clear and unambiguous way to distinguish the labeled molecule from its endogenous, unlabeled counterparts in complex biological samples. nih.gov

Furthermore, HRMS can resolve the isotopic fine structure of the molecular ion, which arises from the natural abundance of other isotopes like ¹³C, ¹⁵N, and ¹⁸O. bruker.com Analysis of the isotopic pattern can confirm the number of ¹³C labels incorporated into the molecule and can be used to trace the metabolic fate of the labeled carbons as they are incorporated into downstream metabolites.

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation. In an MS/MS experiment, the molecular ion of interest is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to generate a fragmentation spectrum, which is characteristic of the molecule's structure.

When this compound is subjected to MS/MS analysis, the ¹³C labels serve as valuable reporters. The masses of the fragment ions containing the labels will be shifted by one, two, or three mass units, depending on how many labeled carbons are present in the fragment. This information is crucial for pinpointing the location of the labels within the molecule and for identifying the structures of unknown biotransformation products. nih.gov

For example, by comparing the fragmentation patterns of labeled and unlabeled porphobilinogen, researchers can deduce the specific parts of the molecule that have been modified during metabolism. researchgate.net This approach is particularly useful for identifying the products of enzymatic reactions and for mapping out complex metabolic pathways. nih.gov

Interactive Table: Expected Mass Shifts in MS/MS Fragments of this compound

This table illustrates how the presence of ¹³C labels would affect the mass of fragment ions in an MS/MS experiment.

Number of ¹³C Labels in FragmentMass Shift (Da)
00
1+1.00335
2+2.00670
3+3.01005

Isotope Ratio Mass Spectrometry for Precise Isotopic Abundance Measurements

Isotope Ratio Mass Spectrometry (IRMS) is a powerful technique for determining the relative abundance of stable isotopes in a given sample with extremely high precision. This methodology is capable of measuring minute variations in isotope ratios, which can provide insights into the origin, formation, and metabolic history of a compound. The core principle of IRMS involves converting the analyte into a simple gas (like CO2 for carbon isotopes), which is then ionized and analyzed in a mass spectrometer designed to separate and detect ions based on their mass-to-charge ratios with high precision.

While IRMS is a gold standard for natural abundance isotope ratio measurements in fields like geochemistry and environmental science, its application specifically employing artificially enriched this compound for precise isotopic abundance measurements is not widely documented in scientific literature. Techniques such as Gas Chromatography-IRMS (GC-IRMS) have been utilized to determine the carbon isotopic composition of related compounds like porphyrins, which can offer information on their biogeochemical origins. thermofisher.comnih.gov However, the primary application for 13C-labeled porphobilinogen is not in IRMS but rather as an internal standard for quantitative analysis using isotope dilution mass spectrometry, typically with LC-MS/MS systems.

Coupled Analytical Systems (e.g., LC-MS, GC-MS) for Complex Biochemical Mixture Analysis Utilizing this compound as a Tracer

The use of 13C-labeled porphobilinogen as a tracer, specifically as an internal standard, is a cornerstone for the accurate quantification of native porphobilinogen (PBG) in complex biological matrices like urine. nih.gov Coupled systems, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), leverage the unique properties of this compound (or its commonly used variants like [2,4-13C2]PBG) to achieve high sensitivity and specificity, overcoming the limitations of older colorimetric assays. nih.govresearchgate.net

In this context, a known quantity of the stable isotope-labeled PBG is added to the biological sample at the beginning of the analytical process. This "spiked" internal standard co-elutes with the endogenous, unlabeled PBG during chromatographic separation but is distinguished by the mass spectrometer due to its higher mass. nih.gov By measuring the ratio of the signal from the native analyte to that of the labeled internal standard, precise quantification can be achieved. This isotope dilution method effectively corrects for any sample loss during extraction and purification, as well as for variations in instrument response (matrix effects), as both the analyte and the tracer are affected equally. researchgate.net

Detailed Research Findings

Numerous studies have developed and validated LC-MS/MS methods for PBG quantification using this tracer-based approach. These methods demonstrate superior analytical performance compared to traditional techniques. nih.govresearchgate.net The labeled compound, [2,4-13C]PBG, is monitored through its specific precursor and product ion transitions, which differ from the native PBG, allowing for unambiguous detection and quantification in selected-reaction monitoring (SRM) mode. nih.govresearchgate.net

Key findings from these research efforts highlight the robustness and reliability of using 13C-labeled PBG as a tracer:

High Specificity and Sensitivity: The LC-MS/MS methods exhibit greater analytical specificity and improved clinical sensitivity over older colorimetric and anion-exchange methods. nih.gov

Linearity and Reproducibility: Assays show excellent linearity over a clinically relevant range of concentrations. researchgate.net

Precision: The methods are highly precise, with low inter- and intra-assay coefficients of variation (CVs). researchgate.net

The following data tables summarize typical analytical parameters and performance characteristics from published LC-MS/MS methods that utilize 13C-labeled PBG as a tracer.

Table 1: Mass Spectrometric Parameters for PBG Analysis Using a 13C Tracer

Analyte Precursor Ion (m/z) Product Ion (m/z)
Porphobilinogen (PBG) 227 210
[2,4-13C]PBG (Tracer) 229 212

Data sourced from studies employing stable-isotope dilution LC-MS/MS. nih.govresearchgate.net

Table 2: Performance Characteristics of an LC-MS/MS Method for PBG Quantification

Parameter Value
Linearity Range 0.1 - 2.0 mg/L
Intra-assay CV 2.6 - 3.1%
Inter-assay CV 3.2 - 3.5%
Retention Time 1.0 min
Total Analysis Time 2.3 min

Representative data from a validated quantitative method. nih.govresearchgate.net

These coupled analytical systems, empowered by the use of this compound as a tracer, represent the current benchmark for the reliable diagnosis and monitoring of disorders related to heme biosynthesis, such as the acute neurologic porphyrias. nih.gov

Future Directions and Emerging Research Avenues for Porphobilinogen 13c3 Studies

Development of Novel Isotopic Labeling Strategies for Porphobilinogen (B132115) Analogues and Derivatives

The synthesis of isotopically labeled porphobilinogen is fundamental to its use as a metabolic tracer. Early methods have demonstrated the feasibility of producing 13C-labeled porphobilinogen, such as the synthesis of [11-¹³C]Porphobilinogen from [¹³C]methanol. rsc.org This labeled PBG can then be biochemically converted into downstream products like protoporphyrin-IX, allowing for the analysis of the biosynthetic pathway via techniques like 13C-nuclear magnetic resonance. rsc.org

Future research will likely focus on developing more sophisticated and versatile labeling strategies to create a wider array of porphobilinogen analogues and derivatives. The synthesis of various non-labeled analogues, such as 2-methylporphobilinogen and 9-fluoroporphobilinogen, has already been achieved to probe the substrate specificity and mechanism of enzymes like porphobilinogen deaminase. rsc.org The next logical step is the development of synthetic routes to introduce isotopic labels into these and other novel analogues.

These advanced labeling strategies could include:

Site-specific labeling: Introducing ¹³C atoms at specific positions within the porphobilinogen molecule or its analogues will enable researchers to trace the fate of individual atoms through complex biochemical transformations.

Combinatorial labeling: The use of multiple isotopes (e.g., ¹³C, ¹⁵N, ²H) within the same molecule can provide more detailed information about reaction mechanisms and metabolic fluxes. nih.gov

Synthesis of labeled inhibitors: Creating isotopically labeled versions of known inhibitors of the tetrapyrrole pathway will allow for more precise studies of enzyme-inhibitor interactions and their effects on metabolic flux.

Examples of Synthesized Porphobilinogen Analogues

AnalogueSynthetic Approach/PrecursorPotential Research Application
[11-¹³C]PorphobilinogenSynthesized from [¹³C]methanol rsc.orgTracer for porphyrin biosynthesis via ¹³C-NMR rsc.org
2-MethylporphobilinogenSynthesized from α-methylpyrrole rsc.orgSubstrate/inhibitor studies of porphobilinogen deaminase rsc.org
9-FluoroporphobilinogenSynthesized from 1H-pyrrolo[2,3-c]pyridine rsc.orgProbing enzyme active sites and reaction mechanisms
Phosphonate analogue of PBGSynthesized from 1H-pyrrolo[2,3-c]pyridine rsc.orgInvestigating enzyme-substrate interactions

Integration of Porphobilinogen-13C3 Studies with Systems Biology and Omics Approaches (e.g., Metabolomics, Proteomics)

Systems biology, combined with high-throughput omics technologies, offers a holistic view of cellular processes. Integrating PBG-13C3 as a metabolic tracer into these approaches will provide a dynamic understanding of how the tetrapyrrole pathway interacts with the broader metabolic network. This is particularly relevant in the study of acute intermittent porphyria (AIP), a metabolic disorder characterized by the accumulation of porphobilinogen and δ-aminolevulinic acid (ALA). nih.govnih.gov

Metabolomics studies in AIP patients have revealed significant alterations in various metabolic pathways, including tryptophan and the tricarboxylic acid (TCA) cycle. nih.govresearchgate.net In AIP, elevated levels of tryptophan and an increased kynurenine/tryptophan ratio have been observed, alongside changes in the levels of TCA cycle intermediates like succinic acid. nih.govresearchgate.net

The use of PBG-13C3 in such studies would allow researchers to:

Trace the metabolic fate of excess porphobilinogen: By tracking the ¹³C label, it would be possible to determine if porphobilinogen or its derivatives are shunted into other metabolic pathways, contributing to the observed metabolomic changes.

Quantify metabolic flux: ¹³C-Metabolic Flux Analysis (¹³C-MFA) can be employed to quantify the rate of reactions in the central carbon metabolism and assess the impact of porphobilinogen accumulation on these fluxes. nih.govspringernature.com This would provide a more dynamic picture than static metabolite measurements.

Connect metabolic changes to proteomics data: By correlating the metabolic fate of PBG-13C3 with changes in protein expression, researchers can identify key enzymes and regulatory proteins that are affected by porphobilinogen overload.

Metabolic Alterations in Acute Intermittent Porphyria (AIP) and Potential for PBG-13C3 Studies

Affected PathwayObserved Changes in AIPPotential Application of PBG-13C3
Tryptophan MetabolismIncreased plasma tryptophan; altered tryptophan catabolites nih.govnih.govInvestigate if PBG or its derivatives interfere with tryptophan-metabolizing enzymes.
Tricarboxylic Acid (TCA) CycleIncreased succinic acid; decreased fumaric acid/succinic acid ratio nih.govresearchgate.netQuantify changes in TCA cycle flux in response to PBG accumulation using ¹³C-MFA.
Amino Acid MetabolismMisbalances in glycine (B1666218) and homocysteine reported nih.govTrace potential incorporation of carbon atoms from PBG into amino acid pools.

Applications in Synthetic Biology for De Novo Pathway Construction and Optimization of Tetrapyrrole Production

Synthetic biology aims to design and construct new biological parts, devices, and systems. The tetrapyrrole biosynthetic pathway is a prime target for synthetic biologists due to the importance of its end products, such as heme. mdpi.com Whole-cell systems, often in microorganisms like E. coli, are being engineered to overproduce these valuable compounds. mdpi.com

The optimization of these engineered pathways requires a detailed understanding of metabolic flux and the identification of rate-limiting steps. This is where PBG-13C3 can serve as an invaluable tool. By feeding PBG-13C3 to an engineered microbial strain, researchers can:

Assess pathway efficiency: The rate of incorporation of the ¹³C label from porphobilinogen into the final tetrapyrrole product can be measured, providing a direct readout of the engineered pathway's efficiency.

Identify metabolic bottlenecks: If the ¹³C label accumulates at an intermediate step, it would indicate a bottleneck at the subsequent enzymatic reaction. This allows for targeted optimization, such as overexpressing the relevant enzyme. mdpi.com

Quantify flux distribution at branch points: The tetrapyrrole pathway has several branch points leading to different end products like heme and siroheme (B1205354). nih.gov PBG-13C3 can be used to determine the distribution of metabolic flux between these competing branches, which is crucial for optimizing the production of a specific desired compound.

Exploration of this compound in Investigating Fundamental Biochemical Principles Beyond Canonical Tetrapyrrole Metabolism

While porphobilinogen's primary role is as an intermediate in tetrapyrrole synthesis, there is evidence to suggest that it may have other biological activities, particularly when it accumulates to high concentrations. For instance, porphobilinogen is considered a potential neurotoxin, which may contribute to the neurological symptoms seen in acute porphyrias. hmdb.ca Furthermore, studies have shown that porphobilinogen can act as a feedback inhibitor of δ-aminolevulinate dehydratase (ALAD), the enzyme that produces it. nih.govacs.org This suggests a more complex regulatory role for porphobilinogen than previously appreciated.

The use of PBG-13C3 opens up exciting possibilities for exploring these non-canonical roles:

Tracing potential biotransformation: Under conditions of high concentration, porphobilinogen may be metabolized by other, currently unknown, enzymes. PBG-13C3 could be used to trace the ¹³C label into novel metabolites, thereby discovering new biochemical pathways.

Investigating off-target interactions: By using labeled porphobilinogen in cellular or in vitro systems, it may be possible to identify proteins that bind to porphobilinogen, outside of the canonical tetrapyrrole pathway enzymes. This could shed light on the mechanisms of its potential toxicity.

Probing signaling roles: The accumulation of metabolic intermediates can sometimes trigger cellular signaling cascades. Future studies could use PBG-13C3 in combination with other techniques to investigate whether porphobilinogen has any role in cellular signaling.

Q & A

Q. How is Porphobilinogen-13C3 synthesized to ensure isotopic purity for metabolic pathway studies?

Methodological Answer: The synthesis involves substituting three carbon atoms in the porphobilinogen molecule with stable <sup>13</sup>C isotopes. Key steps include using <sup>13</sup>C-labeled precursors (e.g., glycine-<sup>13</sup>C or succinate-<sup>13</sup>C) in enzymatic reactions. Isotopic purity (>98%) is verified via nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). Contaminants like unlabeled porphobilinogen must be minimized to avoid interference in tracer studies .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is preferred due to its sensitivity and specificity. For structural validation, high-resolution NMR (e.g., <sup>13</sup>C-NMR at 125 MHz) can confirm isotopic labeling positions. Internal standards, such as deuterated porphobilinogen, improve quantification accuracy in complex samples like urine or blood .

Advanced Research Questions

Q. How can researchers address isotopic dilution effects when using this compound in metabolic flux analysis?

Methodological Answer: Isotopic dilution occurs when endogenous unlabeled molecules dilute the tracer. To mitigate this, calculate the effective labeling percentage using mass isotopomer distribution analysis (MIDA). Kinetic models (e.g., compartmental modeling) should incorporate dilution rates from precursor pools. Experimental validation via time-course sampling and MS-based isotopomer profiling is critical .

Q. What strategies resolve discrepancies in data on this compound’s role in heme biosynthesis under varying oxidative stress conditions?

Methodological Answer: Conflicting results may arise from differences in cell type, isotopic tracer concentration, or oxidative stress induction methods. Standardize protocols for cell culture (e.g., HepG2 vs. erythroid progenitors) and stress agents (e.g., H2O2 concentration). Use parallel experiments with unlabeled porphobilinogen to distinguish isotope-specific effects from general metabolic changes .

Q. How should researchers design experiments to track this compound incorporation into heme derivatives without cross-talk from endogenous isotopes?

Methodological Answer: Employ dual-isotope labeling (e.g., <sup>13</sup>C and <sup>15</sup>N) to differentiate newly synthesized heme from endogenous pools. Use kinetic modeling software (e.g., INCA or Isotopo) to simulate label incorporation rates. Validate with MS/MS fragmentation patterns to confirm isotopic enrichment in heme degradation products like biliverdin .

Methodological Considerations

Q. What are the limitations of using this compound in in vivo studies of acute porphyria?

Methodological Answer: In vivo applications face challenges such as rapid renal clearance and enzymatic degradation. To extend tracer half-life, consider prodrug formulations or co-administration with enzyme inhibitors (e.g., ALAS1 inhibitors). Microdosing studies with accelerator MS (AMS) can improve detection limits in plasma and tissue samples .

Q. How can isotopic interference be minimized when this compound is used alongside other labeled compounds in multi-omics studies?

Methodological Answer: Design orthogonal labeling schemes (e.g., <sup>13</sup>C for porphobilinogen and <sup>2</sup>H for amino acids). Use high-resolution MS (HRMS) with mass defect filtering to separate isotopic clusters. Computational tools like XCMS Online or METLIN assist in deconvoluting overlapping isotopic signals .

Data Validation & Reproducibility

Q. What criteria should be applied to validate NMR assignments for this compound in dynamic metabolic studies?

Methodological Answer: Assign NMR peaks using 2D experiments (e.g., HSQC and HMBC) to confirm <sup>13</sup>C-<sup>1</sup>H coupling. Compare chemical shifts with databases (e.g., BMRB or HMDB). Replicate experiments across multiple magnetic field strengths (e.g., 400 MHz vs. 800 MHz) to ensure consistency in peak assignments .

Q. How can researchers ensure reproducibility in LC-MS/MS quantification of this compound across laboratories?

Methodological Answer: Adopt harmonized protocols from organizations like CLSI or EMA. Use certified reference materials (CRMs) with defined isotopic purity. Inter-laboratory comparisons via round-robin testing and data sharing platforms (e.g, Metabolomics Workbench) improve method robustness .

Ethical & Safety Considerations

Q. What safety protocols are recommended for handling this compound in studies involving human subjects?

Methodological Answer: Follow ICH-GCP guidelines for tracer administration. Conduct radiation safety assessments if combining <sup>13</sup>C with radioactive isotopes. Obtain informed consent detailing potential risks of isotopic exposure, even though <sup>13</sup>C is non-radioactive. Monitor urinary excretion rates to assess bioaccumulation risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.